molecular formula C11H8BrNO2S B1519004 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-12-2

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1519004
CAS No.: 1086380-12-2
M. Wt: 298.16 g/mol
InChI Key: LMETXOAKWMULCJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Bromophenylacetic acid, which is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound also contains a thiazole ring, which is a type of heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. Heterocyclic moieties like the thiazole ring have been utilized for their biological activity .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Thiazole Derivatives

Research has demonstrated the synthesis of thiazole derivatives through various chemical reactions. For instance, the addition of dimethyl acetylenedicarboxylate to thioureas has been studied, leading to compounds with potential applications in pharmaceuticals and materials science (Nagarajan et al., 1983). Such derivatives are pivotal in the development of new molecules with enhanced biological or physical properties.

Preparation of Fluorescent Materials

The preparation of 2-furylthiazole-4-carboxylic acid methyl ester from biomass-derived furfural and l-cysteine through cross-coupling reactions highlights the application of thiazole derivatives in creating materials with strong photoluminescence (Tanaka et al., 2015). This approach indicates the potential for developing new materials for use in optical devices and sensors.

Pharmaceutical Chemistry

Antimicrobial and Antifungal Activities

The synthesis and evaluation of 2,5-disubstituted-4-thiazolidinone derivatives from biphenyl-4-carboxylic acid have shown significant antimicrobial activity against a range of bacterial and fungal strains (Deep et al., 2014). This research underscores the potential of thiazole derivatives as templates for developing new antimicrobial agents.

Antihypertensive α-Blocking Agents

Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases has yielded compounds with good antihypertensive α-blocking activity, pointing to the therapeutic applications of these molecules (Abdel-Wahab et al., 2008). The development of such agents is crucial for the treatment of hypertension and associated cardiovascular diseases.

Material Science

Extended π-Conjugation for Fluorescent Materials

The synthesis of diarylated furylthiazoles with strong photoluminescence through one-pot bromination and palladium-catalyzed arylation processes illustrates the role of thiazole derivatives in creating advanced materials with potential applications in lighting and display technologies (Tanaka et al., 2015).

Safety and Hazards

The safety data sheet for 4-Bromophenylacetic acid indicates that it is harmful if swallowed . For the specific compound “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid”, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETXOAKWMULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

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